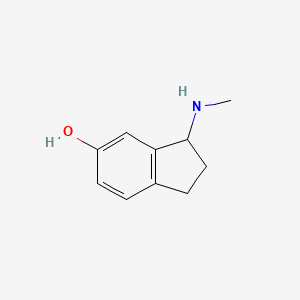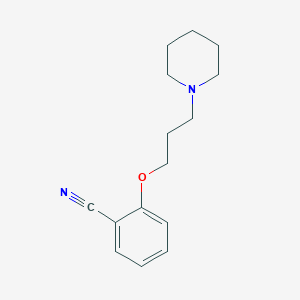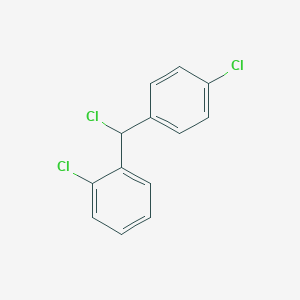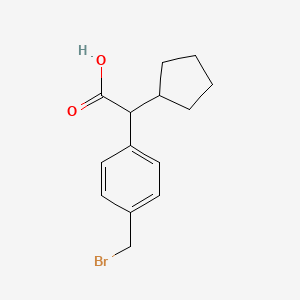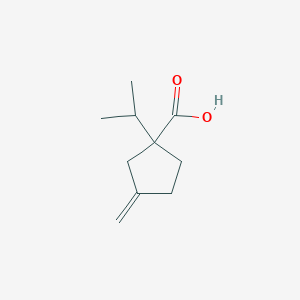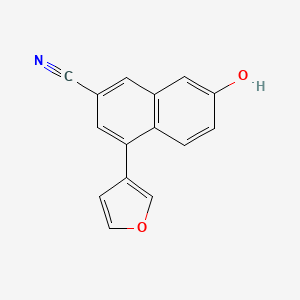
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is an organic compound that features a furan ring attached to a naphthalene core with a hydroxyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a naphthalene derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Formation of 4-(furan-3-yl)-7-oxonaphthalene-2-carbonitrile.
Reduction: Formation of 4-(furan-3-yl)-7-hydroxynaphthalene-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The furan ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(furan-2-yl)-7-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-6-hydroxynaphthalene-2-carbonitrile
- 4-(furan-3-yl)-7-hydroxynaphthalene-1-carbonitrile
Uniqueness
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the furan ring and the hydroxyl group on the naphthalene core. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both a hydroxyl and a nitrile group provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C15H9NO2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
4-(furan-3-yl)-7-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C15H9NO2/c16-8-10-5-12-7-13(17)1-2-14(12)15(6-10)11-3-4-18-9-11/h1-7,9,17H |
InChIキー |
WYUPDTVRGPHHOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C=C(C=C2C3=COC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)

